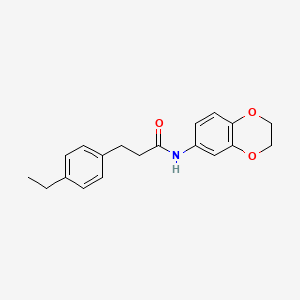
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide, also known as BPAP, is a synthetic compound that belongs to the class of benzodioxole derivatives. BPAP has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide involves the activation of sigma-1 receptors, which are located in various regions of the brain. Sigma-1 receptors are involved in the regulation of neurotransmitter release, calcium signaling, and neuronal survival. This compound binds to sigma-1 receptors and enhances their activity, leading to the increased release of dopamine and acetylcholine and the upregulation of BDNF expression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models and cell cultures. This compound has been found to improve cognitive function, memory, and learning in rats and mice. This compound has also been shown to have neuroprotective effects against oxidative stress, inflammation, and apoptosis. This compound has been found to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) and reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
実験室実験の利点と制限
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide has several advantages for lab experiments. This compound is a stable and well-characterized compound that can be synthesized in large quantities with high purity. This compound has been extensively studied in animal models and cell cultures, and its mechanism of action is well understood. This compound can be easily administered to animals or cells via various routes such as intraperitoneal injection, oral gavage, or cell culture media.
However, there are also some limitations for lab experiments using this compound. This compound has a relatively short half-life in the body, which may limit its therapeutic efficacy. This compound has also been found to have some side effects such as hyperactivity and stereotypy in rodents, which may affect the interpretation of behavioral experiments.
将来の方向性
There are several future directions for the research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide. One potential direction is to investigate the therapeutic potential of this compound in human clinical trials for the treatment of neurological disorders such as Alzheimer's disease and depression. Another direction is to explore the structure-activity relationship of this compound and its analogs to identify more potent and selective sigma-1 receptor agonists. Furthermore, the molecular mechanisms underlying the neuroprotective effects of this compound and its potential interactions with other signaling pathways such as the mTOR pathway and the autophagy pathway can be further investigated.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. This compound has been shown to enhance the release of dopamine and acetylcholine in the brain, which are neurotransmitters that play a crucial role in cognitive function and mood regulation. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-ethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-14-3-5-15(6-4-14)7-10-19(21)20-16-8-9-17-18(13-16)23-12-11-22-17/h3-6,8-9,13H,2,7,10-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJLMKKZMAMCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


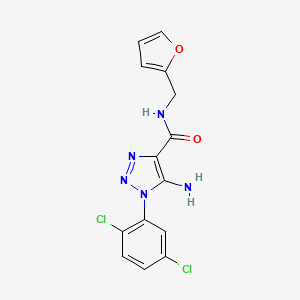
![4-chloro-N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4671970.png)

![methyl 2-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4671978.png)
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B4671985.png)
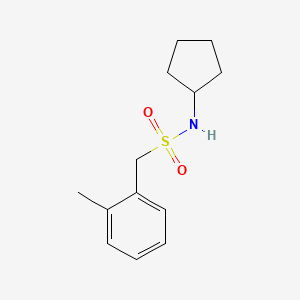
![1-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}azepane](/img/structure/B4672002.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4672005.png)

![3-hydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4672025.png)
![4-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-2-(1-ethyl-1H-pyrazol-4-yl)quinoline](/img/structure/B4672027.png)
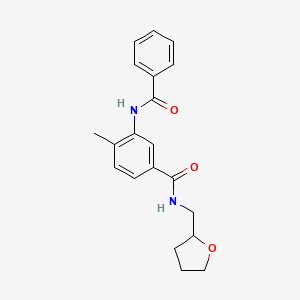
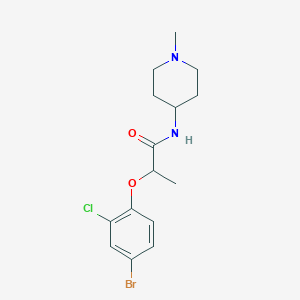
![N-[3-(1H-imidazol-1-yl)propyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4672039.png)
